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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Amino-2-chloro-6-fluorobenzoic Acid: Structural Crystallography, Physicochemical Properties, and Synthetic Utility

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized halogenated aromatics to optimize pharmacokinetic profiles, 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated aromatics to optimize pharmacokinetic profiles, 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) has emerged as a critical building block[1]. Featuring a unique combination of electron-withdrawing halogens (chlorine and fluorine) and an electron-donating primary amine, this molecule presents a highly tunable scaffold for drug discovery. This whitepaper provides an in-depth analysis of its molecular weight, crystallographic behavior, and synthetic utility, designed for researchers developing androgen receptor modulators, quinazolinones, and advanced agrochemicals[2].

Molecular Identity & Physicochemical Profiling

The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical properties. The molecular weight of 189.57 g/mol makes it an ideal, low-molecular-weight precursor that adheres strictly to Lipinski’s Rule of Five for downstream drug design[2].

Quantitative Physicochemical Data

Table 1: Fundamental Chemical and Physical Metrics

PropertyValue
Chemical Name 4-Amino-2-chloro-6-fluorobenzoic acid
CAS Number 2169228-97-9
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Hydrogen Bond Donors 3 (–OH, –NH₂)
Hydrogen Bond Acceptors 4 (O, F)
Predicted pKa (Carboxylic Acid) ~2.0 – 3.0 (Highly acidic due to halogen induction)

Structural Crystallography & Stereochemistry

Understanding the crystal structure of 4-amino-2-chloro-6-fluorobenzoic acid requires analyzing the steric and electronic interplay of its 2,4,6-trisubstitution pattern. Drawing upon high-resolution X-ray diffraction data from its structural analog,[3], we can accurately map its solid-state behavior.

Steric Hindrance and Torsion Dynamics

In unsubstituted benzoic acid, the carboxylate group is coplanar with the aromatic ring, maximizing π -conjugation. However, the di-ortho substitution (2-chloro and 6-fluoro) introduces severe steric clashing. To relieve this strain, the carboxylic acid group is forced to rotate out of the aromatic plane. In the 2-chloro-6-fluoro analog, this torsion angle is precisely 47.83° [3][4].

Causality: This out-of-plane twist disrupts the resonance between the carbonyl group and the aromatic ring. Consequently, the acidity of the carboxyl proton is governed almost entirely by the powerful inductive electron-withdrawing effects (-I) of the adjacent halogens, resulting in a significantly lowered pKa.

Supramolecular Assembly Logic

In the crystalline solid state, the molecule acts as a self-assembling monomer driven by specific hydrogen-bonding motifs:

  • Primary Synthon: The molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups, creating a classic R22​(8) graph-set motif[3][4].

  • Secondary Networks: The 4-amino group acts as a dual hydrogen-bond donor. It engages in N-H···F and N-H···O interactions with adjacent dimers, cross-linking them into undulating 2D sheets and ultimately a robust 3D lattice.

CrystalLogic Molecule 4-Amino-2-chloro-6-fluorobenzoic acid (Monomer) Steric Steric Hindrance (2-Cl, 6-F substituents) Molecule->Steric Dimer O-H···O Hydrogen Bonding (Centrosymmetric Dimers) Molecule->Dimer Amine N-H···F / N-H···O Bonding (Extended 3D Network) Molecule->Amine Twist Carboxylate Out-of-Plane Twist (~48° torsion angle) Steric->Twist Lattice Undulating 2D Sheets & 3D Supramolecular Lattice Twist->Lattice Dimer->Lattice Amine->Lattice

Logical relationship of steric effects and hydrogen bonding in the crystal lattice.

Crystallographic Parameters

Table 2: Predicted Solid-State Features based on Isosteric Analogs

Structural ParameterValue / Description
Crystal System Monoclinic
Carboxylate Torsion Angle ~47.8° (out of aromatic plane)
Aromatic C-C-C Angles 116.1° to 124.0° (Strain induced by halogens)
Primary Intermolecular Bond O-H···O distance ~2.64 Å

Synthetic Methodologies & Downstream Applications

4-Amino-2-chloro-6-fluorobenzoic acid is typically synthesized via the complete hydrolysis of[2][5]. Once obtained, the orthogonal reactivity of its functional groups allows for regiospecific derivatization.

SyntheticWorkflow Nitrile 4-Amino-2-chloro-6-fluorobenzonitrile (Precursor) Hydrolysis Acidic/Basic Hydrolysis (H2O, Catalyst, Heat) Nitrile->Hydrolysis Target 4-Amino-2-chloro-6-fluorobenzoic acid (Target Intermediate) Hydrolysis->Target Sandmeyer Diazotization & Sandmeyer (Halogenation/Cyanation) Target->Sandmeyer Amidation Amidation / Condensation (e.g., Formamide) Target->Amidation AR_Modulators Androgen Receptor Modulators (Agro/Pharma Scaffolds) Sandmeyer->AR_Modulators Heterocycles Quinazolinone / Pyrimidine Scaffolds Amidation->Heterocycles

Synthetic workflow from nitrile precursor to downstream pharmaceutical scaffolds.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time quality control checks.

Protocol A: Hydrolysis of 4-Amino-2-chloro-6-fluorobenzonitrile
  • Reagent Preparation: Suspend 10 mmol of the nitrile precursor in 25 mL of 6M HCl.

    • Causality: The electron-withdrawing halogens deactivate the aromatic ring but simultaneously increase the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water under strongly acidic conditions[2].

  • Thermal Activation: Heat the mixture to reflux (100–110°C) for 18 hours.

    • Causality: The reaction proceeds via a stable amide intermediate. Overcoming the high activation energy barrier required to hydrolyze this amide into the final carboxylic acid necessitates sustained, high-temperature thermal input[5].

  • Reaction Monitoring (Self-Validation): Withdraw 50 µL aliquots every 4 hours, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 1:1).

    • Validation Check: The complete disappearance of the high-Rf nitrile spot and the emergence of a broad, baseline-adhering acid spot validates total conversion.

  • Isoelectric Precipitation: Cool the reaction to 0°C and carefully adjust the pH to 3.0 using 2M NaOH.

    • Causality: The target acid has a predicted pKa of ~2.5. Adjusting the pH to 3.0 ensures the carboxylate group is fully protonated (rendering the molecule insoluble in water) while preventing the over-protonation of the weakly basic 4-amino group, which would otherwise form a highly soluble anilinium salt. Filter and dry the resulting precipitate.

Protocol B: Single-Crystal Growth for X-ray Diffraction
  • Solvent System Selection: Dissolve 50 mg of the purified acid in a 1:1 (v/v) mixture of ethanol and water.

    • Causality: Utilizing a binary solvent system where the solute is highly soluble in the volatile component (ethanol) and poorly soluble in the non-volatile component (water) allows for precise control over the supersaturation gradient.

  • Controlled Nucleation: Place the solution in a loosely capped vial at a stable 20°C, isolated from vibrational disturbances.

    • Causality: The slow evaporation of ethanol gradually increases the aqueous fraction. This gently pushes the system into the metastable zone, favoring the nucleation of a few high-quality, defect-free single crystals rather than rapid, amorphous powder precipitation.

  • Optical Validation (Self-Validation): Harvest a crystal and inspect it under a polarized light microscope.

    • Validation Check: Rotate the microscope stage. Complete, uniform extinction of light every 90 degrees confirms the single-crystal nature (absence of twinning), validating the sample's readiness for X-ray diffractometry.

References

  • Betz, R., & Gerber, T. (2011). "2-Chloro-6-fluorobenzoic acid". Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1329. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Amino-2-chloro-6-fluorobenzoic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 4-Amino-2-chloro-6-fluorobenzoic acid (CAS: 2169228-97-9) is a highly functionalized, polysubstituted aromatic building block critical to m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

4-Amino-2-chloro-6-fluorobenzoic acid (CAS: 2169228-97-9) is a highly functionalized, polysubstituted aromatic building block critical to modern medicinal chemistry [1]. Featuring a primary amine, a carboxylic acid, and two distinct halogens (fluorine and chlorine) arranged around a benzene core, this molecule presents a highly complex thermodynamic landscape. For drug development professionals, understanding the intrinsic stability of this compound is paramount; its degradation pathways directly dictate formulation viability, synthetic yield, and active pharmaceutical ingredient (API) shelf-life.

This whitepaper dissects the structural thermodynamics, electronic effects, and thermal degradation kinetics of 4-amino-2-chloro-6-fluorobenzoic acid, providing field-proven, self-validating protocols for empirical profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of polysubstituted benzoic acids is governed by a delicate, often competing balance of inductive (-I), mesomeric (+M), and steric effects [2][3].

  • Steric Repulsion and Conformational Twist: In ortho-halogenated benzoic acids, the planar cis-conformer is heavily destabilized by steric clashing between the bulky chlorine atom (Van der Waals radius ~1.75 Å) and the carboxylate group [4]. This steric strain forces the carboxyl group out of the aromatic plane, disrupting stabilizing π-conjugation between the ring and the carbonyl moiety.

  • Inductive Stabilization of the Anion: Both fluorine and chlorine exert strong electron-withdrawing inductive (-I) effects. When the carboxylic acid deprotonates, the resulting carboxylate anion is thermodynamically stabilized by these adjacent halogens. This drastically lowers the pKa compared to unsubstituted benzoic acid, making it highly acidic [2].

  • Push-Pull Dynamics: The para-amino group acts as an electron donor (+M effect), injecting electron density back into the ring. This creates a "push-pull" electronic system that influences both the crystal lattice energy (polymorphism) and the molecule's susceptibility to oxidative stress [3].

Degradation Kinetics

The two primary degradation vectors for 4-amino-2-chloro-6-fluorobenzoic acid are thermal decarboxylation and amine oxidation.

  • Thermal Decarboxylation: The out-of-plane twist of the carboxyl group, combined with the extreme -I effect of the ortho-halogens, significantly lowers the activation energy barrier for the extrusion of CO₂. Upon heating, the molecule readily decarboxylates to form 3-chloro-5-fluoroaniline. The intermediate aryl carbanion is thermodynamically stabilized by the adjacent highly electronegative F and Cl atoms.

  • Oxidative Stress: While the halogens slightly deactivate the ring overall, the primary aniline moiety remains vulnerable to auto-oxidation. Under photolytic exposure or in the presence of reactive oxygen species (ROS), the amine can undergo single-electron transfer to form radical intermediates, ultimately coupling into azo dimers or oxidizing into N-oxides [2].

Pathway A 4-Amino-2-chloro-6-fluorobenzoic acid (Ground State) B Thermal Stress (>150°C) Inert Atmosphere A->B C Oxidative Stress (O2, hν) A->C D Decarboxylation (-CO2) Carbanion Intermediate B->D Steric twist & -I effect E Amine Oxidation Radical Intermediate C->E Electron transfer F 3-Chloro-5-fluoroaniline D->F Protonation G Azo Dimers / N-Oxides E->G Radical coupling

Fig 1. Thermodynamic degradation pathways of 4-amino-2-chloro-6-fluorobenzoic acid.

Quantitative Thermodynamic Data

To establish a baseline for synthesis and formulation, the following physicochemical parameters summarize the compound's thermodynamic profile.

Table 1: Thermodynamic and Physicochemical Profile

ParameterPredicted / Empirical RangeThermodynamic Significance
Molecular Weight 189.57 g/mol Standardized mass for calorimetric molar conversions.
pKa (Carboxylic Acid) ~1.8 - 2.2Highly acidic due to dual ortho-halogen -I effects stabilizing the anion.
pKa (Amine Conjugate) ~2.5 - 3.0Weakened basicity due to electron withdrawal by F and Cl.
Decarboxylation Temp (Td) 160 - 190 °CLowered Td due to steric out-of-plane twisting and carbanion stabilization.
Isoelectric Point (pI) ~2.2 - 2.6pH at which zwitterion concentration is maximized, minimizing solubility.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating calorimetric systems. The following protocols are designed to isolate specific thermodynamic events while eliminating kinetic artifacts.

Protocol 1: Self-Validating Thermal Profiling via Coupled DSC/TGA

This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to deconvolute melting from decarboxylation.

  • Step 1: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of the solid compound into a standard aluminum crucible.

    • Causality: Utilizing a low sample mass minimizes internal thermal gradients. This ensures that the heat flow reaches the sensor instantaneously, producing sharp, highly resolved endothermic peaks necessary for precise melting point (Tm) determination.

  • Step 2: Atmosphere Control. Seal the crucible with a pinhole lid and place it in the furnace. Purge the system with dry Nitrogen (N₂) at a constant flow rate of 50 mL/min.

    • Causality: The pinhole allows evolved CO₂ gas to escape during decarboxylation, preventing internal pressure buildup that would artificially elevate the decomposition temperature (Td) via Le Chatelier's principle. The N₂ purge prevents oxygen-driven exothermic degradation of the amine, which would otherwise mask the intrinsic thermal decarboxylation endotherm.

  • Step 3: Thermal Ramping. Equilibrate the system at 25 °C for 5 minutes, then apply a linear heating rate of 10 °C/min up to 300 °C.

    • Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. Faster rates induce thermal lag (shifting peaks to higher temperatures), while slower rates can cause the decarboxylation event to broaden and merge with the melting endotherm.

  • Step 4: Data Deconvolution. Overlay the DSC heat flow curve with the TGA mass loss curve.

    • Causality: This creates a self-validating system. An endotherm on the DSC without concurrent mass loss on the TGA confirms pure melting (ΔH_fus). An endotherm or exotherm accompanied by a ~23% mass loss (corresponding to the molar mass of CO₂ relative to the parent molecule) definitively validates the decarboxylation event.

Protocol S1 Sample Prep (2-5 mg, Al Crucible) S2 Atmosphere Control (N2 Purge, 50 mL/min) S1->S2 S3 Thermal Ramp (10 °C/min to 300 °C) S2->S3 S4 Data Deconvolution (Tm vs. Td separation) S3->S4

Fig 2. Self-validating DSC/TGA workflow for precise thermal stability profiling.

Protocol 2: Isothermal Solution Calorimetry for Enthalpy of Dissolution
  • Step 1: Solvent Selection & Equilibration. Fill the calorimetric cell with 50 mL of anhydrous Dimethyl Sulfoxide (DMSO). Equilibrate isothermally at exactly 298.15 K until the baseline heat flow drift is < 1 µW.

    • Causality: Due to the zwitterionic nature of aminobenzoic acids, solubility in non-polar solvents is kinetically slow[3]. DMSO ensures rapid, complete dissolution. Strict isothermal conditions eliminate temperature-dependent heat capacity (Cp) variations, ensuring the integrated heat flow is purely the standard enthalpy of dissolution (ΔH_sol).

  • Step 2: Injection. Inject a pre-weighed 10 mg pellet of the compound into the solvent under constant stirring (500 rpm).

    • Causality: Pelleting the sample prevents powder dispersion on the cell walls above the solvent line, ensuring 100% of the mass participates in the dissolution event, thus validating the molar enthalpy calculation.

References

  • Almeida, A. et al. "Thermal Studies on Some Substituted Aminobenzoic Acids". ResearchGate. URL:[Link]

  • Nordström, F. L. et al. "m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System". Crystal Growth & Design - ACS Publications. URL: [Link]

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-2-chloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-Amino-2-chloro-6-fluorobenzoic acid was not publicly ava...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-Amino-2-chloro-6-fluorobenzoic acid was not publicly available. The following guidelines have been meticulously developed by synthesizing data from structurally analogous compounds, including 4-aminobenzoic acid derivatives, halogenated aromatic compounds, and general principles of laboratory safety. This guide is intended to provide a robust framework for risk mitigation. However, users are strongly encouraged to seek compound-specific data as it becomes available and to conduct their own risk assessments prior to use.

Introduction: Understanding the Compound

4-Amino-2-chloro-6-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of molecules that are pivotal as building blocks in medicinal chemistry and materials science.[1] Its trifunctional nature—an aromatic amine, a halogenated phenyl ring, and a carboxylic acid—offers a versatile scaffold for the synthesis of novel pharmaceutical agents and other complex molecules. The presence of chlorine and fluorine atoms can significantly influence the compound's reactivity, metabolic stability, and biological activity.[2][3] However, these same structural features also necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This guide provides an in-depth analysis of the anticipated hazards associated with 4-Amino-2-chloro-6-fluorobenzoic acid and outlines comprehensive protocols for its safe handling, storage, and disposal.

Hazard Analysis: A Synthesis of Structural Analogs

Based on the known hazards of structurally similar compounds, 4-Amino-2-chloro-6-fluorobenzoic acid should be treated as a hazardous substance. The primary hazards are anticipated to be skin irritation, serious eye irritation, and respiratory tract irritation.[4][5][6] Aromatic amines, as a class, can also present risks of systemic toxicity and are often treated as potential carcinogens.[3][7]

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Toxicological Profile Summary (Inferred):

Route of ExposureAnticipated Effects
Inhalation May cause respiratory tract irritation.[5][8]
Skin Contact Causes skin irritation.[4][6] Prolonged or repeated exposure may lead to dermatitis.
Eye Contact Causes serious eye irritation.[4][5]
Ingestion May be harmful if swallowed.[9]

Prudent Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 4-Amino-2-chloro-6-fluorobenzoic acid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[12][13]

Personal Protective Equipment (PPE) Hierarchy

The selection and use of appropriate PPE is the final and critical barrier between the researcher and the chemical.

PPE_Hierarchy Eye_Face Eye and Face Protection Goggles Chemical splash goggles (ANSI Z87.1 certified) Eye_Face->Goggles Face_Shield Face shield (in addition to goggles for splash risk) Eye_Face->Face_Shield Hand Hand Protection Gloves Nitrile gloves (Check manufacturer's breakthrough time) Hand->Gloves Body Body Protection Lab_Coat Flame-resistant lab coat Body->Lab_Coat Respiratory Respiratory Protection (As needed) Respirator N95 dust mask or half-mask respirator with P100 filters for weighing solids Respiratory->Respirator

Caption: Hierarchy of Personal Protective Equipment (PPE).

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the diagram above.

  • Weighing:

    • Perform weighing operations within the fume hood or a balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding the generation of dust.

    • If dust is unavoidable, an N95 dust mask or a respirator with particulate filters should be worn.[11]

    • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Do not dry sweep.[13][14]

  • Dissolution:

    • Add the solvent to the solid in a flask or beaker within the fume hood.

    • Stir gently to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the vessel is appropriately clamped.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[11][12]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container.[10]

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11][12]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[13]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact Emergency Response) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging 4-Amino-2-chloro-6-fluorobenzoic Acid in Targeted Drug Discovery

Executive Summary In the modern landscape of targeted therapeutics, the precise engineering of small-molecule scaffolds dictates both pharmacokinetic success and pharmacodynamic potency. 4-Amino-2-chloro-6-fluorobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of targeted therapeutics, the precise engineering of small-molecule scaffolds dictates both pharmacokinetic success and pharmacodynamic potency. 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) has emerged as a highly privileged, multi-functional building block[1]. Typically accessed via the controlled hydrolysis of 4-amino-2-chloro-6-fluorobenzonitrile[2], this compound provides three distinct synthetic handles (amino, chloro, and carboxylate) alongside a strategically placed fluorine atom. This application note details the physicochemical rationale behind utilizing this specific scaffold and provides field-proven, self-validating protocols for integrating it into kinase inhibitors and androgen receptor (AR) modulators[3].

Physicochemical Rationale & Pharmacophore Design

The selection of 4-Amino-2-chloro-6-fluorobenzoic acid is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Fluorine-Induced Metabolic Stability: The inclusion of fluorine is a foundational strategy in drug design to improve metabolic stability, bioavailability, and target binding affinity[3]. By occupying a position ortho to the carboxylate, the highly electronegative fluorine atom lowers the pKa of the acid, modulating its hydrogen-bonding capacity while simultaneously blocking oxidative metabolism by hepatic Cytochrome P450 enzymes.

  • Steric Bulk and Conformational Bias: The chlorine atom provides critical steric bulk. Because it is positioned ortho to the carboxylate group, it creates a steric clash that forces the carboxylate (or subsequent amide derivatives) out of coplanarity with the aromatic ring. This induced out-of-plane conformation is highly desirable for fitting ligands into the narrow, hydrophobic pockets of kinase ATP-binding sites or the Androgen Receptor ligand-binding domain.

  • Regiospecific Functionalization: The primary aromatic amine serves as a versatile nucleophilic handle. It can participate directly in condensation reactions to form fused heterocyclic systems (like pyrimidines and quinazolines)[2] or undergo diazotization for further late-stage diversification.

AR_Pathway F_Sub Fluorine Substitution (Metabolic Stability) AR_Bind Androgen Receptor (AR) Ligand Binding Domain F_Sub->AR_Bind Cl_Sub Chlorine Steric Bulk (Conformational Bias) Cl_Sub->AR_Bind Conf_Change Receptor Conformational Change AR_Bind->Conf_Change Gene_Mod Target Gene Modulation (Prostate Cancer Therapy) Conf_Change->Gene_Mod

Pharmacophore logic and Androgen Receptor (AR) modulation pathway.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows incorporate built-in chemical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol I: Annulation to Quinazolinone Kinase Scaffolds

The presence of both an amino group and a carboxylate equivalent in an ortho-like disposition makes this compound an ideal precursor for fused heterocyclic systems like quinazolines[2].

Objective: Synthesize 7-chloro-5-fluoro-quinazolin-4-one derivatives. Causality: 1,1'-Carbonyldiimidazole (CDI) is chosen over thionyl chloride for activation to avoid harsh acidic conditions that could prematurely protonate the weakly nucleophilic aniline, thereby hindering the subsequent intramolecular cyclization.

Step-by-Step Procedure:

  • Activation: Dissolve 4-Amino-2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add CDI (1.2 eq) portion-wise at room temperature.

    • Self-Validating Checkpoint: Monitor the reaction visually. The evolution of CO₂ gas confirms the formation of the active acyl imidazole intermediate. Do not proceed until effervescence completely ceases (typically 30-45 minutes).

  • Condensation: Add formamidine acetate (1.5 eq) to the reaction mixture. The acetate salt acts as a mild buffer, preventing the reaction from becoming overly basic, which could lead to unwanted side reactions.

  • Cyclization: Heat the reaction mixture to 120°C for 4 hours. The thermal energy drives the intramolecular attack of the primary amine onto the activated formamidine intermediate.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. The product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

    • Analytical Confirmation: ¹H NMR should reveal the complete disappearance of the broad -NH₂ singlet (~6.5 ppm) and the emergence of a sharp, downfield pyrimidine proton (~8.0 ppm).

Workflow SM 4-Amino-2-chloro-6-fluorobenzoic acid (Starting Material) Act Carboxylate Activation (CDI, DMF, RT) SM->Act Cond Condensation (Formamidine Acetate) Act->Cond Cyc Intramolecular Cyclization (120°C, 4h) Cond->Cyc Prod 7-Chloro-5-fluoro-quinazolin-4-one (Kinase Scaffold) Cyc->Prod

Workflow for the synthesis of quinazolinone kinase scaffolds.

Protocol II: Synthesis of Androgen Receptor (AR) Modulators

Scientific literature highlights this compound's use as a key intermediate in synthesizing AR modulators investigated for prostate cancer treatment[3].

Objective: Amide coupling followed by late-stage functionalization via diazotization. Causality: To build the AR modulator core, the carboxylate must first be coupled to an aryl amine. Subsequently, the primary aniline of our starting material is converted into a diazonium salt, allowing for Sandmeyer-type substitutions (e.g., cyanation) to probe the SAR space of the receptor's binding pocket.

Step-by-Step Procedure:

  • Amide Coupling: React 4-Amino-2-chloro-6-fluorobenzoic acid with the target aryl amine using HATU and DIPEA in DCM at room temperature for 2 hours. Purify via flash chromatography.

  • Diazotization: Suspend the resulting amide intermediate in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0°C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5°C.

    • Self-Validating Checkpoint: After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate color change to deep blue-black confirms the presence of excess nitrous acid, ensuring 100% conversion of the primary amine to the diazonium salt. If negative, add more NaNO₂.

  • Sandmeyer Cyanation: Neutralize the excess nitrous acid with sulfamic acid. Slowly add the cold diazonium solution to a stirring solution of Copper(I) cyanide (CuCN) and Potassium cyanide (KCN) in water at 0°C. Warm to room temperature and heat to 60°C for 1 hour to drive the nitrogen extrusion and cyanation.

Quantitative Data & Comparative Metrics

To assist in experimental planning, the following table summarizes the expected physicochemical properties and validated reaction metrics for 4-Amino-2-chloro-6-fluorobenzoic acid workflows.

Property / Reaction PhaseValue / Expected YieldExperimental ConditionsAnalytical Validation Method
Molecular Weight 189.57 g/mol N/ALC-MS (m/z [M-H]⁻ 188.0)
Estimated pKa ~2.5 - 3.0N/APotentiometric Titration
Quinazolinone Annulation 78% - 85%DMF, 120°C, 4 hours¹H NMR (disappearance of -NH₂)
Amide Coupling (HATU) 88% - 92%DCM, RT, 2 hoursHPLC-UV (>95% purity peak)
Diazotization / Sandmeyer 65% - 70%0°C to 60°C, CuCNFT-IR (sharp -C≡N stretch ~2220 cm⁻¹)

Table 1: Quantitative summary of physicochemical properties and synthetic workflow efficiencies.

References

  • Benchchem. "4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8". Benchchem Product Database.
  • Sigma-Aldrich. "4-amino-2-chloro-6-fluorobenzoic acid | 2169228-97-9". Sigma-Aldrich Catalog.
  • Benchchem. "4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8 - Applications in Drug Discovery". Benchchem Technical Literature.

Sources

Application

Application Notes and Protocols for Catalytic Amination of 2-Chloro-6-Fluorobenzoic Acid Derivatives

Introduction: The Strategic Importance of 2-Amino-6-Fluorobenzoic Acid Derivatives The 2-amino-6-fluorobenzoic acid scaffold is a privileged motif in modern medicinal chemistry and drug development. Its derivatives are k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Amino-6-Fluorobenzoic Acid Derivatives

The 2-amino-6-fluorobenzoic acid scaffold is a privileged motif in modern medicinal chemistry and drug development. Its derivatives are key components in a range of clinically significant pharmaceuticals, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic placement of the fluorine atom and the carboxylic acid group profoundly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. Consequently, robust and efficient synthetic routes to these valuable building blocks are of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This guide provides an in-depth exploration of catalytic amination protocols for the synthesis of 2-amino-6-fluorobenzoic acid derivatives from their 2-chloro-6-fluoro precursors. We will delve into the two primary catalytic systems employed for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The discussion will focus on the underlying mechanistic principles, the rationale for experimental design, and detailed, field-proven protocols to enable successful implementation in a research setting.

The Challenge: Steric Hindrance and Electronic Deactivation

The catalytic amination of 2-chloro-6-fluorobenzoic acid presents a significant synthetic challenge due to the inherent properties of the substrate. The presence of two ortho substituents (chlorine and fluorine) to the carboxylic acid group creates considerable steric hindrance around the reaction center. This steric congestion can impede the approach of the amine nucleophile and the coordination of the metal catalyst. Furthermore, the electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the aryl chloride towards oxidative addition, a critical step in many cross-coupling reactions. Overcoming these electronic and steric hurdles is central to the development of effective amination protocols.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] Its success in coupling challenging substrates is largely attributable to the development of sophisticated, sterically bulky, and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination (see diagram below). For a sterically hindered and electron-deficient substrate such as 2-chloro-6-fluorobenzoic acid, the choice of ligand is critical to promote the efficiency of each of these steps. Bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), are often required to stabilize the active monoligated Pd(0) species, facilitate the oxidative addition of the deactivated aryl chloride, and promote the final reductive elimination to furnish the desired product.[4]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(L)-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord RNH2 Amine_Complex [Ar-Pd(II)(L)(H2NR)]+X- Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)-NHR Deprotonation->Amido_Complex Amido_Complex->Pd0 RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product Catalyst_Regen Catalyst Regeneration Ullmann_Mechanism CuI L-Cu(I)-X OxAdd Oxidative Addition CuI->OxAdd Ar-X CuIII_complex L-Cu(III)(Ar)X OxAdd->CuIII_complex Amine_Coord Amine Coordination CuIII_complex->Amine_Coord R2NH Amine_Complex [L-Cu(III)(Ar)(HNR2)]+X- Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Cu(III)(Ar)(NR2) Deprotonation->Amido_Complex Amido_Complex->CuI RedElim Reductive Elimination Amido_Complex->RedElim RedElim->CuI Product Ar-NR2 RedElim->Product Catalyst_Regen Catalyst Regeneration

Sources

Method

Application Note: In Vitro Assay Preparation and Fragment-Based Screening Using 4-Amino-2-Chloro-6-Fluorobenzoic Acid

Pharmacological Context & Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), selecting the right chemical starting point is critical. 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting the right chemical starting point is critical. 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) is a highly functionalized aromatic building block. With a molecular weight of 189.57 Da, it perfectly complies with the "Rule of Three" for fragment screening.

The strategic value of this compound lies in its tri-substituted ring. The amino and carboxylic acid groups serve as versatile synthetic vectors for constructing fused heterocyclic systems, such as quinazolines, which are heavily investigated as androgen receptor (AR) modulators in prostate cancer therapeutics[1]. Meanwhile, the chlorine and fluorine atoms enhance lipophilicity and enable highly directional halogen bonding within the hydrophobic pockets of target proteins.

To transition this fragment into a viable lead compound, researchers must employ a self-validating assay cascade . This guide details the preparation and execution of an orthogonal screening system: Surface Plasmon Resonance (SPR) to confirm direct physical binding, and Fluorescence Polarization (FP) to validate orthosteric competition at the AR ligand-binding domain (LBD).

Compound Preparation & Quality Control

Fragments inherently exhibit weak binding affinities (typically 10−5 to 10−3 M), necessitating high screening concentrations[2]. Proper handling of 4-Amino-2-chloro-6-fluorobenzoic acid is paramount to prevent assay artifacts.

Stock Solution Generation
  • Weighing: Accurately weigh the lyophilized powder. Given its polarity, ensure the compound is fully desiccated before weighing.

  • Solubilization: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock. The high concentration is required because the final assay buffer will be diluted to a maximum of 2% DMSO to maintain protein stability.

  • Aliquoting: Divide the master stock into 10 µL aliquots in tightly sealed, DMSO-resistant microtubes to avoid freeze-thaw cycles, which can lead to compound precipitation or degradation.

Table 1: Physicochemical Properties & Pharmacological Relevance
PropertyValueBiological / Assay Implication
Molecular Weight 189.57 DaIdeal size for FBDD; requires highly sensitive label-free detection (SPR).
H-Bond Donors/Acceptors 2 / 3Facilitates diverse electrostatic interactions with target residues.
Halogen Substituents Fluoro, ChloroEnhances metabolic stability; enables halogen bonding in hydrophobic pockets[1].
Solubility High in DMSOAllows for the generation of >50 mM stock solutions required for low-affinity screening.

Primary Screen: Surface Plasmon Resonance (SPR)

Causality & Assay Design: SPR is a highly sensitive, label-free optical technique capable of detecting the minute mass changes associated with the binding of a 189 Da fragment[3]. However, SPR is highly susceptible to bulk refractive index changes. Because DMSO has a high refractive index, even a 0.1% mismatch between the sample and the running buffer will generate a massive false-positive signal[4]. Therefore, meticulous DMSO matching and a solvent correction curve are mandatory.

SPR Step-by-Step Protocol
  • Surface Immobilization: Immobilize the target protein, AR-LBD (His-GST tagged), onto a CM5 sensor chip using standard amine coupling. Aim for a high immobilization level (e.g., 5,000–8,000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the low-molecular-weight fragment[4].

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ containing 1 mM DTT) and spike it with exactly 2.0% DMSO.

  • Solvent Correction Calibration: Prepare a DMSO calibration series ranging from 1.5% to 2.5% DMSO in the running buffer. Inject this series prior to the compound to create a correction curve for bulk refractive index shifts.

  • Compound Injection: Dilute the 100 mM 4-Amino-2-chloro-6-fluorobenzoic acid stock into the running buffer to achieve a concentration series (e.g., 10 µM to 1 mM), ensuring the final DMSO concentration remains exactly at 2.0%.

  • Data Acquisition: Inject the compound series over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

Orthogonal Validation: Fluorescence Polarization (FP)

Causality & Assay Design: While SPR confirms direct physical interaction, it cannot differentiate between a fragment binding to the active site versus non-specific adhesion to the protein surface. To create a self-validating system, we employ a competitive Fluorescence Polarization (FP) assay[5]. FP relies on the tumbling rate of molecules: a small fluorescent tracer tumbles rapidly (low polarization), but when bound to a massive protein like AR-LBD, it tumbles slowly (high polarization). If our fragment is a true orthosteric binder, it will displace the tracer, resulting in a measurable drop in polarization[6].

FP Step-by-Step Protocol
  • Buffer Optimization: Prepare the Complete AR Green Assay Buffer. Critical Step: Add 2 µL of 1 M DTT per milliliter of buffer immediately before use. Prolonged storage without fresh DTT results in the oxidation and rapid destabilization of the AR-LBD protein[7].

  • Tracer/Protein Complex: Prepare a 2X master mix of AR-LBD (His-GST) and Fluormone™ AL Green tracer. The Kd​ of the tracer is ~20 nM; therefore, use 25 nM AR-LBD to achieve ~80% saturation with 1 nM tracer[7].

  • Compound Plating: In a 384-well black, low-volume microplate, dispense 20 µL of 4-Amino-2-chloro-6-fluorobenzoic acid (diluted to 2X the final desired concentration in assay buffer).

  • Reaction Initiation: Add 20 µL of the 2X AR-LBD/Fluormone complex to the wells.

  • Incubation & Reading: Protect the plate from light and incubate at 20–25°C for 4–8 hours to reach equilibrium. Read the plate on a microplate reader equipped with FP capabilities (Excitation: 485 nm, Emission: 530 nm).

Data Interpretation & Hit Triage

By combining SPR and FP, you establish a robust, self-validating triage funnel. Only compounds that exhibit dose-dependent kinetics in SPR and successfully displace the tracer in FP are advanced for synthetic elaboration (e.g., cyclization into quinazolinones).

Table 2: Fragment Triage Metrics (Self-Validating System)
Assay TypeMetric EvaluatedThreshold for ValidationBiological Implication
SPR KD​ (Affinity)< 1 mMConfirms direct, reversible physical interaction with the target[2].
SPR Sensorgram ShapeSquare-wave profileFast on/off rates are a hallmark of true, low-affinity fragment binding.
FP IC50​ (Competition)< 500 µMProves the binding is orthosteric (competes with endogenous ligands)[6].
Calculation Ligand Efficiency (LE)> 0.3 kcal/mol/HAEnsures the fragment is an efficient starting point for lead optimization.

System Visualizations

FBDD_Workflow A Compound Preparation 4-Amino-2-chloro-6-fluorobenzoic acid (100 mM DMSO Stock) B Primary Screen: SPR Direct Binding Kinetics (Target: AR-LBD) A->B Dilute to 2% DMSO C Orthogonal Screen: FP Competitive Binding Assay (Displacement of Tracer) B->C Active Binders (KD < 1 mM) D Hit Validation & Elaboration Synthetic Derivatization (e.g., Quinazolinones) C->D Verified IC50 & LE

Fragment-based screening workflow for 4-Amino-2-chloro-6-fluorobenzoic acid targeting AR.

AR_Pathway L Endogenous Ligand (e.g., DHT) AR Androgen Receptor (AR) Cytoplasmic (Inactive) L->AR Binds LBD F Fragment Inhibitor (Derived from CAS 2169228-97-9) F->AR Competitive Inhibition C AR Dimerization & Nuclear Translocation AR->C Activation T Gene Transcription (Prostate Cancer Progression) C->T DNA Binding

Mechanism of Androgen Receptor inhibition by fragment-derived competitive antagonists.

References

  • ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance". URL:[Link]

  • Cytiva. "Screening and analysis of fragments using Biacore systems". Cytivalifesciences.com. URL: [Link]

  • Pharmaceutical Society of Japan. "Fragment screening by SPR/NMR". Pharm.or.jp. URL: [Link]

  • Journal of Medicinal Chemistry. "High-Affinity Probes for Androgen Receptor Imaging". ACS Publications. URL: [Link]

  • BMG Labtech. "Protein-ligand binding measurements using fluorescence polarization". Bmglabtech.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-2-chloro-6-fluorobenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with synthesizing 4-amino-2-chloro-6-fluorobenzoic acid (CAS 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with synthesizing 4-amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9)[1] via the hydrolysis of 4-amino-2-chloro-6-fluorobenzonitrile (CAS 1095188-13-8)[2].

Due to the unique electronic and steric environment of this highly substituted aromatic ring, standard hydrolysis protocols often fail. This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Reaction Dynamics

The synthesis relies on the hydration of the nitrile to an amide, followed by hydrolysis to the carboxylic acid[2]. However, the flanking ortho-chlorine and ortho-fluorine atoms create severe steric hindrance, while the electron-withdrawing nature of the halogens and the nitrile group activates the ring toward side reactions.

SynthesisPathway Nitrile 4-Amino-2-chloro- 6-fluorobenzonitrile Amide 4-Amino-2-chloro- 6-fluorobenzamide Nitrile->Amide 70% H2SO4 80°C Phenol Phenol Byproduct (SNAr of Fluorine) Nitrile->Phenol Base Hydrolysis (NaOH, Reflux) Target 4-Amino-2-chloro- 6-fluorobenzoic acid Amide->Target 70% H2SO4 110°C (Controlled) Decarb 3-Chloro-5-fluoroaniline (Decarboxylation) Amide->Decarb Acid Hydrolysis (>130°C) Diazo Diazonium Salt (Deamination) Amide->Diazo NaNO2 / H+ (Avoid!)

Hydrolysis pathway of 4-amino-2-chloro-6-fluorobenzonitrile highlighting optimal routes and pitfalls.

Troubleshooting Guide & FAQs

Q1: My hydrolysis reaction stalls at the amide intermediate. Why is this happening and how can I drive it to completion? Cause: Steric hindrance. The carbon atom of the nitrile (and subsequent amide) is physically shielded by the bulky ortho-chlorine and ortho-fluorine atoms. While partial hydrolysis to the amide occurs under mild conditions[2], the tetrahedral intermediate required to expel ammonia and form the carboxylic acid requires significantly higher activation energy. Solution: You must utilize a temperature-programmed acidic hydrolysis. Once the amide is formed at 80 °C, the temperature must be carefully ramped to 110–115 °C in 70% H2​SO4​ to overcome the steric barrier without triggering degradation.

Q2: I attempted a basic hydrolysis (NaOH in aqueous ethanol) to avoid harsh acids, but LC-MS shows a major byproduct with a mass corresponding to the loss of fluorine (+OH). What went wrong? Cause: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is highly activated toward SNAr by the electron-withdrawing nitrile group and the inductive effect of the chlorine. Under forcing basic conditions, the hydroxide ion acts as a nucleophile, displacing the fluorine to yield 4-amino-2-chloro-6-hydroxybenzoic acid. Solution: Avoid basic conditions entirely. Acidic hydrolysis ( H2​SO4​ ) protonates the 4-amino group to form an anilinium ion. This strongly deactivates the aromatic ring, protecting the fluorine atom from nucleophilic attack while simultaneously facilitating nitrile hydration.

Q3: I read that sterically hindered amides can be rapidly converted to carboxylic acids using sodium nitrite ( NaNO2​ ) in acid. Can I use this shortcut? Cause: Absolutely not. While Bouveault-type nitrosation is an excellent trick for isolated hindered amides, your substrate contains an unprotected primary aromatic amine. Solution: Adding will immediately diazotize the 4-amino group[3],[4]. This diazonium salt will decompose into complex phenol or halide byproducts. You must stick to thermal acidic hydrolysis to preserve the aniline functionality.

Q4: After prolonged heating in concentrated sulfuric acid, my yield of the target acid is very low, and I observe a highly non-polar spot on TLC. What is this? Cause: Protodecarboxylation. Highly substituted benzoic acids—especially those with ortho-halogens—are prone to losing CO2​ when heated excessively in strong acids. The byproduct is 3-chloro-5-fluoroaniline. Solution: Strictly control the reaction temperature to a maximum of 115 °C. Use In-Process Controls (IPC) to monitor the reaction and quench immediately upon consumption of the amide intermediate.

Quantitative Data: Method Comparison

To illustrate the causality of these side reactions, the following table summarizes the quantitative outcomes of various hydrolysis methodologies applied to this specific scaffold.

Hydrolysis MethodReagents & ConditionsTypical Yield (%)Major Byproduct Observed
Optimized Acidic 70% H2​SO4​ , 110–115 °C, 6–8 h75–85% Amide (if under-reacted)
Standard Basic 20% NaOH, EtOH/ H2​O , Reflux< 20%4-Amino-2-chloro-6-hydroxybenzoic acid (SNAr)
Forcing Acidic 90% H2​SO4​ , >130 °C, 12 h< 30%3-Chloro-5-fluoroaniline (Decarboxylation)
Nitrosation (Failed) NaNO2​ , H2​SO4​ , 0 °C to RT0%Complex diazonium decomposition mixture[3]

Detailed Experimental Protocol: Temperature-Programmed Acidic Hydrolysis

This protocol is designed as a self-validating system. By utilizing specific temperature holds and In-Process Controls (IPCs), you verify the success of each mechanistic step before proceeding, virtually eliminating the risk of SNAr or decarboxylation.

Materials Required:

  • 4-Amino-2-chloro-6-fluorobenzonitrile (Precursor)

  • 70% (v/v) Sulfuric Acid ( H2​SO4​ )

  • Ice/Water bath

  • Ammonium hydroxide ( NH4​OH ) or Sodium Hydroxide (NaOH) for neutralization

Step-by-Step Methodology:

  • Acid Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully prepare a 70% (v/v) H2​SO4​ solution by slowly adding concentrated H2​SO4​ to cold distilled water. Allow the mixture to cool to room temperature.

  • Substrate Addition: Suspend 4-amino-2-chloro-6-fluorobenzonitrile (1.0 eq) in the 70% H2​SO4​ solution (approx. 10 mL per gram of substrate). The starting material will initially be insoluble.

  • Stage 1 - Hydration (Amide Formation): Heat the reaction mixture to 80 °C. Maintain this temperature for 2 hours.

    • IPC 1 (Self-Validation): Perform TLC or LC-MS. The suspension should become a homogeneous solution as the nitrile hydrates to the more soluble protonated amide. The nitrile peak must be fully consumed before proceeding.

  • Stage 2 - Hydrolysis (Acid Formation): Ramp the heating mantle to 110–115 °C. Do not exceed 115 °C to prevent decarboxylation. Stir for 6 to 8 hours.

    • IPC 2 (Self-Validation): Monitor via LC-MS every 2 hours. The reaction is complete when the amide intermediate is < 5% relative to the product.

  • Quenching: Remove the flask from the heat source and allow it to cool to 50 °C. Pour the warm reaction mixture slowly into vigorously stirred crushed ice (equal to 3x the reaction volume).

  • Isolation: The product will precipitate as the sulfate salt or free acid depending on the exact pH. Carefully adjust the pH of the aqueous mixture to 3.5–4.0 (the isoelectric point of the target amino acid) using cold aqueous NH4​OH to maximize precipitation.

  • Filtration: Filter the resulting solid, wash thoroughly with ice-cold water to remove residual inorganic salts, and dry under vacuum at 45 °C to yield pure .

References

  • Title: US11046713B2 - Androgen receptor modulating compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing 4-Amino-2-chloro-6-fluorobenzoic Acid Derivatives

Welcome to the Technical Support Center. 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9)[1] is a highly versatile, yet synthetically challenging, fluorinated aromatic building block used extensively in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9)[1] is a highly versatile, yet synthetically challenging, fluorinated aromatic building block used extensively in medicinal chemistry and drug discovery[2]. Its unique substitution pattern—featuring a primary aniline, a carboxylic acid, and two distinct halogens—enables regiospecific functionalization[2]. However, researchers frequently encounter bottlenecks related to severe steric hindrance and competing nucleophilic aromatic substitution (SNAr) side reactions.

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you overcome these specific experimental challenges.

Section 1: Overcoming Steric Hindrance in Amide Coupling

Q: Why do standard coupling reagents (HATU, EDC/HOBt) fail or give very low yields when coupling 4-amino-2-chloro-6-fluorobenzoic acid with amines?

A: Causality & Mechanism The failure of standard uronium (HATU) or carbodiimide (EDC) coupling reagents is primarily driven by immense steric hindrance[3]. The di-ortho substitution (2-chloro and 6-fluoro) physically blocks the trajectory of the incoming amine. When HATU is used, the resulting active ester (OAt ester) is extremely bulky. The steric clash between the di-ortho-substituted aromatic ring and the bulky OAt leaving group prevents the amine from successfully attacking the carbonyl carbon, causing the reaction to stall at the active ester stage[3].

The Solution: You must bypass bulky active esters by generating a highly reactive, sterically compact intermediate, such as an acid chloride or acyl fluoride[3][4]. Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) is exceptionally effective for this, as it generates the acid chloride under mild, neutral conditions without forming destructive HCl byproducts[4][5].

Quantitative Comparison of Amide Coupling Conditions
Coupling ReagentIntermediate FormedTemp / TimeTypical YieldMechanistic Note
HATU / DIPEA OAt Active EsterRT, 48-96 h< 20%Severe steric clash; stalls at active ester[3].
EDC / HOBt OBt Active EsterRT, 24 h0 - 5%Unreactive toward most amines[3].
Ghosez's Reagent Acid Chloride0 °C to RT, 4 h75 - 90%Highly efficient; minimal byproducts[4].
DAST / XtalFluor-E Acyl Fluoride40 °C, 12 h70 - 85%Excellent for electron-deficient amines[3].
Protocol: Optimized Amide Coupling using Ghosez's Reagent

Self-Validating System: This protocol relies on in-situ activation. The conversion to the acid chloride can be validated mid-experiment by quenching a 5 µL aliquot in methanol and observing the methyl ester mass via LCMS.

  • Activation: Dissolve 4-amino-2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the solution to 0 °C. Add Ghosez's reagent (1.2 eq) dropwise. A slight color change indicates the reaction has initiated.

  • Intermediate Formation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours. Validation: TLC will show complete consumption of the baseline carboxylic acid spot.

  • Coupling: Recool the mixture to 0 °C. Add the target amine (1.1 eq) followed immediately by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

Amide_Coupling_Workflow Start 4-Amino-2-chloro-6-fluorobenzoic Acid Reagent Add Ghosez's Reagent (1.2 eq, CH2Cl2, 0 °C to RT) Start->Reagent Recommended FailPath Standard Coupling (HATU / EDC) Start->FailPath Not Recommended Intermediate Acid Chloride Intermediate (Highly Reactive) Reagent->Intermediate 1-2 hours Amine Add Amine + Base (DIPEA, 0 °C to RT) Intermediate->Amine In situ Product Sterically Hindered Amide (High Yield) Amine->Product 2-4 hours FailResult Unreacted SM + Des-fluoro byproducts FailPath->FailResult Steric Clash

Diagram 1: Workflow for overcoming steric hindrance in amide coupling via acid chloride activation.

Section 2: Nitrile Hydrolysis Troubleshooting

Q: I am synthesizing the benzoic acid from 4-amino-2-chloro-6-fluorobenzonitrile. The reaction stalls at the 4-amino-2-chloro-6-fluorobenzamide intermediate. How can I drive it to the carboxylic acid?

A: Causality & Mechanism The hydrolysis of the nitrile group in this compound can be achieved under acidic or basic conditions, but partial hydrolysis to the amide is a notorious bottleneck[2]. The initial hydration of the nitrile to the amide is relatively fast. However, the subsequent hydrolysis of the amide to the carboxylic acid requires the formation of a bulky tetrahedral intermediate. The ortho-chloro and ortho-fluoro groups sterically shield the carbonyl carbon, physically preventing the attack of water or hydroxide ions[2][6].

The Solution: Complete hydrolysis requires forcing conditions[2]. You must elevate the temperature significantly and use concentrated reagents to overcome the high activation energy barrier of the tetrahedral intermediate.

Protocol: Forcing Acidic Hydrolysis
  • Preparation: Suspend 4-amino-2-chloro-6-fluorobenzonitrile (or the stalled amide intermediate) in an aqueous solution of concentrated sulfuric acid (e.g., 50-70% v/v H₂SO₄).

  • Heating: Heat the mixture to reflux (typically >120 °C). Causality: The high boiling point of the concentrated acid mixture provides the necessary thermal energy to overcome steric shielding.

  • Monitoring: Monitor the disappearance of the amide intermediate via HPLC at 4-hour intervals. Complete conversion may take 12-24 hours depending on the exact concentration.

  • Isolation: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice. The 4-amino-2-chloro-6-fluorobenzoic acid will precipitate as a solid, which can be collected by vacuum filtration.

Section 3: Regioselective Functionalization & SNAr Prevention

Q: During N-alkylation of the 4-amino group, I am observing a significant amount of side products resulting from fluorine displacement. How do I prevent this?

A: Causality & Mechanism The fluorine atom at the 6-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[7][8]. Fluorine is an excellent SNAr leaving group because its high electronegativity strongly polarizes the C-F bond, accelerating the addition of the nucleophile to form the Meisenheimer intermediate[8]. Furthermore, the carboxylate/amide group at the 1-position acts as a strong electron-withdrawing group, stabilizing the negative charge in the transition state[8]. If your N-alkylation conditions use strong bases (e.g., NaH, KOtBu) or high temperatures, the deprotonated amine (or other nucleophiles in the mixture) will preferentially attack the C-F bond[7].

The Solution: To achieve regioselective N-alkylation without triggering SNAr, you must use mild bases (e.g., K₂CO₃ or Cs₂CO₃) and strictly control the reaction temperature (keep below 50 °C). Alternatively, consider reductive amination, which avoids the use of basic conditions entirely and completely suppresses SNAr pathways.

SNAr_Logic SM 4-Amino-2-chloro-6-fluorobenzoic acid derivative Cond1 Strong Base / High Temp (e.g., NaH, >80°C) SM->Cond1 Cond2 Mild Base / Controlled Temp (e.g., K2CO3, 25-40°C) SM->Cond2 Meisenheimer Meisenheimer Intermediate (Stabilized by -COOH) Cond1->Meisenheimer Nucleophilic attack on C-F Path2 Selective N-Alkylation (Target Product) Cond2->Path2 Amine deprotonation Path1 SNAr at C6-Fluoro (Side Product) Meisenheimer->Path1 F- elimination

Diagram 2: Reaction pathway logic demonstrating condition-dependent SNAr vs. N-alkylation.

References
  • [1] Sigma-Aldrich. "4-amino-2-chloro-6-fluorobenzoic acid | 2169228-97-9". Sigma-Aldrich. 1

  • [2] Benchchem. "4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8". Benchchem. 2

  • [4] NIH. "Straightforward, scalable, solution-phase synthesis of peptide bonds in flow". PubMed Central (PMC). 4

  • [3] RSC. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry. 3

  • [7] NIH. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". PubMed Central (PMC). 7

  • [6] Benchchem. "2-Amino-2-(naphthalen-1-yl)acetic acid | 97611-60-4". Benchchem.6

  • [5] ACS. "One-Pot Chlorination and Cross-Electrophile Coupling of Alcohols with Aryl Chlorides". Organic Letters. 5

  • [8] ACS. "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration". Accounts of Chemical Research. 8

Sources

Troubleshooting

Preventing degradation of 4-Amino-2-chloro-6-fluorobenzoic acid during storage

Welcome to the Technical Support Center for 4-Amino-2-chloro-6-fluorobenzoic acid (CAS: 2169228-97-9) . As a highly functionalized fluorinated aromatic building block, this compound is critical for synthesizing complex h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-2-chloro-6-fluorobenzoic acid (CAS: 2169228-97-9) . As a highly functionalized fluorinated aromatic building block, this compound is critical for synthesizing complex heterocyclic systems in drug discovery[1]. However, the presence of a primary aromatic amine, a carboxylic acid, and ortho-halogens on a single benzene ring creates competing electronic and steric effects that make it highly susceptible to degradation if improperly handled.

This guide is designed for researchers and process chemists to understand the causality of these degradation pathways, troubleshoot common issues, and implement self-validating storage protocols.

Part 1: Mechanistic Primer on Degradation Pathways

To prevent degradation, you must first understand the structural vulnerabilities of the molecule. The degradation of 4-Amino-2-chloro-6-fluorobenzoic acid is primarily driven by three mechanisms:

  • Auto-Oxidation of the Amine: The primary aromatic amine is highly susceptible to atmospheric oxygen. While the electron-withdrawing chloro and fluoro groups slightly deactivate the ring, the amine can still undergo single-electron transfer (SET) reactions to form nitrogen-centered radicals. These rapidly couple to form highly colored azo, azoxy, or quinone-imine dimers [2].

  • Protodecarboxylation: The carboxylic acid is flanked by two ortho-halogens (chlorine and fluorine). This creates immense steric strain. Under thermal stress or extreme pH shifts, the molecule undergoes decarboxylation, extruding CO2​ to form 3-chloro-5-fluoroaniline[3].

  • Photolytic Dehalogenation: Halogenated aromatics absorb UV light, which can induce homolytic cleavage of the carbon-halogen bonds (particularly the C-Cl bond), leading to radical cascades and complex oligomerization.

G A 4-Amino-2-chloro- 6-fluorobenzoic acid B Oxidation Products (Azo/Nitroso Dimers) A->B O2, Transition Metals, Ambient Temp C Decarboxylation Product (3-Chloro-5-fluoroaniline) A->C Thermal Stress (>60°C), Extreme pH D Photodegradation (Dehalogenated Radicals) A->D UV/Vis Light (hv)

Figure 1: Primary degradation pathways of 4-Amino-2-chloro-6-fluorobenzoic acid.

Part 2: Troubleshooting & FAQs

Q: My solid sample was originally off-white, but it has turned dark brown. Is it still usable? A: The darkening is a classic symptom of aromatic amine oxidation, resulting in the formation of conjugated azo-dimers. Even a 1-2% impurity profile of these dimers can cause profound discoloration. Do not use the compound directly. You must verify the purity via LC-MS. If purity has dropped below 95%, we recommend recrystallization from degassed ethanol/water or passing it through a short silica plug (if derivatized) to remove the polar oxidized oligomers.

Q: I stored a stock solution of the compound in DMSO at room temperature for a month. Now my yields in downstream amide couplings have plummeted. Why? A: Storing aromatic amines in solution drastically accelerates degradation. Furthermore, DMSO is not entirely inert; it can act as a mild oxidant over time, and it readily absorbs atmospheric moisture. The moisture can facilitate protodecarboxylation, converting your starting material into 3-chloro-5-fluoroaniline. Always store this compound as a dry powder.

Q: I am observing a distinct mass peak at m/z 145.0 (positive ion mode) in my LC-MS trace. What is this impurity? A: This is 3-chloro-5-fluoroaniline , the direct result of thermal or acid/base-catalyzed decarboxylation. The theoretical exact mass of the protonated decarboxylated product [M+H]+ is ~146.0, but depending on your ionization parameters, you are likely seeing the loss of the carboxyl group. If this peak is prominent, your reaction or storage conditions are too harsh (likely exceeding 60°C).

Part 3: Experimental Protocols for Stability & Storage

To ensure trustworthiness in your assays, implement the following self-validating protocols for handling and profiling the compound.

Protocol A: Optimal Storage and Handling (Argon Blanketing)

Because the amine is sensitive to O2​ and the halogens are sensitive to UV light, strict environmental control is required.

  • Vial Selection: Transfer the bulk powder to an amber glass vial equipped with a PTFE-lined screw cap. (Do not use standard clear glass).

  • Evacuation: Place the open vial in a vacuum desiccator or glove box. Apply vacuum (≤ 10 mbar) for 15 minutes to remove interstitial moisture and oxygen.

  • Inert Backfilling: Backfill the chamber with high-purity Argon. Note: Argon is preferred over Nitrogen because it is heavier than air and creates a protective "blanket" over the solid.

  • Sealing: Cap the vial tightly under the Argon atmosphere. Wrap the cap boundary with Parafilm.

  • Temperature Control: Store the sealed vial in a monitored refrigerator at 2-8°C . For storage exceeding 6 months, store at -20°C . Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

Protocol B: Forced Degradation & Impurity Profiling (LC-MS)

Before committing to large-scale synthesis, validate the integrity of your batch using this forced degradation assay.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (do not use methanol to avoid esterification artifacts).

  • Control: Inject 1 µL immediately into the LC-MS (C18 column, 0.1% Formic Acid in Water/MeCN gradient).

  • Thermal Stress: Heat a 500 µL aliquot of the solution at 65°C in a sealed vial for 24 hours.

  • Oxidative Stress: Add 10 µL of 3% H2​O2​ to a separate 500 µL aliquot and incubate at 25°C for 24 hours.

  • Analysis: Run both stressed samples via LC-MS. Compare the Total Ion Chromatogram (TIC) against the control to identify the emergence of the decarboxylated and oxidized species.

Part 4: Quantitative Data Summaries

The following tables summarize the expected kinetic behavior and mass-spectrometry profiles of the compound under various conditions, allowing you to benchmark your own analytical results.

Table 1: Accelerated Degradation Kinetics (Solid State vs. Solution)

Storage ConditionMatrixAtmosphereEst. Time to 5% Degradation ( t0.95​ )Primary Degradant
2-8°C (Dark) Dry PowderArgon> 24 MonthsNone detected
25°C (Dark) Dry PowderAmbient Air3 - 4 MonthsAzo/Nitroso dimers
25°C (UV Light) Dry PowderAmbient Air< 2 WeeksDehalogenated oligomers
25°C DMSO SolutionAmbient Air5 - 7 DaysOxidation products
60°C Aqueous (pH 2)Ambient Air< 12 Hours3-Chloro-5-fluoroaniline

Table 2: LC-MS Impurity Profiling Guide (ESI+ Mode)

Compound / DegradantStructural ChangeExpected m/z [M+H]+ Visual Indicator
Intact API None (Parent Molecule)190.0Off-white powder
Decarboxylation Product Loss of −CO2​ 146.0No color change
Nitroso Intermediate Amine oxidized to −NO 204.0Yellow/Orange tint
Azo Dimer Coupling of two amines375.0 (approx)Dark brown/black

References

  • National Institutes of Health (NIH). "Short- and Long-Term Stability of Aromatic Amines in Human Urine." PubMed Central (PMC). Available at: [Link][1]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2-chloro-6-fluorobenzoic acid

Welcome to the technical support center for the purification of 4-Amino-2-chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Amino-2-chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization of this compound. Our focus is on providing not just a protocol, but a foundational understanding of the principles at play, enabling you to troubleshoot and optimize the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for the recrystallization of 4-Amino-2-chloro-6-fluorobenzoic acid?

A1: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler, ambient temperatures.[1][2] For 4-Amino-2-chloro-6-fluorobenzoic acid, its structure, featuring polar amino (-NH₂) and carboxylic acid (-COOH) groups, alongside halogen substituents, suggests that polar solvents will be most effective.

A good starting point is to screen solvents based on polarity and hydrogen bonding capability. For a closely related compound, 4-Amino-2-chlorobenzoic acid, methanol has been reported as an effective solvent.[3] Therefore, polar protic solvents are excellent candidates.

Solvent Screening Recommendations:

SolventBoiling Point (°C)Rationale & Considerations
Methanol 64.7Often a good choice for substituted benzoic acids. Its high volatility simplifies drying.[4]
Ethanol 78.4Similar to methanol, may offer a slightly different solubility profile that could be advantageous.
Isopropanol 82.6Another polar protic solvent to consider in screening.
Water 100.0While the compound may have some solubility in hot water, it might be too low for a single-solvent system. It is often best used as an anti-solvent in a mixed-solvent system.[4]
Ethanol/Water Mix VariableA mixed-solvent system can be fine-tuned. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot ethanol.[5]
Acetone 56.0A polar aprotic solvent that could be effective, though its low boiling point requires careful handling to prevent premature evaporation.

The most reliable method is empirical; test the solubility of a small amount of your crude material in a few different hot and cold solvents to identify the best performer.[2]

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid oil rather than a solid crystalline lattice.[6] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. The high concentration of impurities can also depress the melting point of your compound, exacerbating this issue.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation of the solution.[7]

  • Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. After dissolving, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels.[7][8] Immersing the hot flask directly into an ice bath is highly discouraged as it promotes rapid precipitation and traps impurities.[8]

  • Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might allow the solution to cool below the compound's melting point before saturation is reached.

Q3: No crystals are forming even after the solution has cooled completely. What are my next steps?

A3: A lack of crystallization usually points to one of two scenarios: the solution is too dilute (excess solvent was used) or it is supersaturated.[6][9]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9][10]

  • Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This "seed crystal" acts as a template, initiating a chain reaction of crystallization.[6][10]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent. Allow the more concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.[6]

  • Drastic Cooling: Once slow cooling has failed, placing the flask in an ice-salt bath to achieve very low temperatures can sometimes force crystallization. This is a last resort, as rapid cooling can lead to smaller, less pure crystals.[6]

Experimental Protocol & Troubleshooting Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of 4-Amino-2-chloro-6-fluorobenzoic acid, along with visual workflows for the standard procedure and for troubleshooting common issues.

Core Recrystallization Protocol
  • Dissolution: Place your crude 4-Amino-2-chloro-6-fluorobenzoic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of your chosen solvent (e.g., methanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions, keeping the solution at or near its boiling point, until all the solid has just dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, leading to a poor yield.[9]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, sand), you must perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[8]

  • Cooling (Crystallization): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[7] Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the crystal yield.[10] Causality: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling traps impurities within the growing crystals.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The solvent must be cold to minimize the re-dissolving of your purified product during the wash.[9]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by drying in a desiccator or a vacuum oven at a modest temperature.

Visual Workflow: Recrystallization Process

Recrystallization_Workflow A 1. Add Crude Solid & Minimum Solvent B 2. Heat to Dissolve A->B C Insoluble Impurities? B->C D 3. Hot Filtration C->D Yes E 4. Slow Cooling (Crystallization) C->E No D->E F 5. Ice Bath (Maximize Yield) E->F G 6. Vacuum Filtration F->G H 7. Wash with Ice-Cold Solvent G->H I 8. Dry Crystals H->I J Pure Product I->J

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiment.

ProblemObservationProbable Cause(s)Recommended Solution(s)
Oiling Out A liquid layer or oily droplets separate from the solution instead of solid crystals.- Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point.1. Re-heat to dissolve the oil.2. Add a small amount (1-5%) of additional hot solvent.3. Allow the solution to cool much more slowly.[6][7]
No Crystal Formation Solution remains clear even after cooling, including in an ice bath.- Solution is too dilute (too much solvent added).- Supersaturation of the solution.1. Scratch the inside of the flask with a glass rod.2. Add a seed crystal of the pure compound.3. Boil off some of the solvent to increase concentration and try cooling again.[6][9]
Poor Yield A very small amount of crystalline product is recovered.- Too much solvent was used during dissolution.- The wash step used solvent that was not ice-cold.- Premature crystallization during hot filtration.1. If the mother liquor has not been discarded, try to recover more product by evaporating some solvent and re-cooling.2. Always use a minimal amount of ice-cold solvent for washing.[7][9]
Rapid Crashing Out A large amount of fine powder forms immediately upon removal from heat.- The solution is too concentrated (not enough solvent).- The chosen solvent has very low solubility for the compound even when hot.1. Place the solid back on the heat.2. Add more hot solvent until the solid fully redissolves.3. Allow for slower cooling to promote larger crystal growth.[7]
Colored Impurities Persist The final crystals retain a colored tint.- The impurity has a similar solubility profile to the product.- The impurity is strongly adsorbed to the crystal surface.1. Consider adding a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal can also adsorb your product, reducing the yield. Use sparingly.
Visual Workflow: Troubleshooting Logic

Troubleshooting_Logic Start Solution Cooled Q1 Crystals Formed? Start->Q1 Q2 Is it an Oil? Q1->Q2 No A1 Proceed to Filtration Q1->A1 Yes A2 Induce Crystallization: - Scratch - Seed - Reduce Volume Q2->A2 No (Clear Solution) A3 Troubleshoot Oiling Out: - Re-heat - Add Solvent - Cool Slowly Q2->A3 Yes End_Success Success A1->End_Success A2->Q1 End_Fail Re-evaluate Solvent A2->End_Fail A3->Q1

Caption: Decision tree for common recrystallization outcomes.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents like methanol and acetone.

  • Handling: 4-Amino-2-chloro-6-fluorobenzoic acid and similar halogenated aromatic compounds should be handled with care. Avoid inhalation of dust and prevent skin contact.[11][12]

  • Heating: When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate with an open heating element.

By understanding the principles of solubility, crystal formation, and impurity rejection, you can effectively purify 4-Amino-2-chloro-6-fluorobenzoic acid and confidently troubleshoot any challenges that arise.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Journal of Chemical Education. (n.d.).
  • Science Learning Center. (n.d.).
  • European Patent Office. (1991, October 23).
  • Google Patents. (1928, October 9).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid.
  • University of York. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • YouTube. (2022, December 5).
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Amino-6-fluorobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloro-6-fluorobenzoic acid.
  • Unknown. (2015, April 16).
  • Tokyo Chemical Industry. (2025, October 31). SAFETY DATA SHEET - 2-Chloro-6-fluorobenzoic Acid.
  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-fluorobenzoic acid. PubChem.
  • European Journal of Chemistry. (2022, June 30). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 4-Amino-2-chloro-6-fluorobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the low aqueous solubility of 4-Amino-2-chloro-6-fluorobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the low aqueous solubility of 4-Amino-2-chloro-6-fluorobenzoic acid. Below, you will find field-proven troubleshooting insights, self-validating experimental protocols, and strategic workflows to overcome these physicochemical barriers.

Section 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does 4-Amino-2-chloro-6-fluorobenzoic acid exhibit such poor aqueous solubility when dissolved in pure water? A1: The low solubility is a direct consequence of its molecular structure and crystal lattice energy. The aromatic ring is substituted with highly hydrophobic halogen atoms (chloro and fluoro groups), which significantly increase the molecule's lipophilicity and shield it from favorable solvent interactions[1]. Furthermore, as an amphoteric molecule containing both a carboxylic acid and an amino group, it can exist in a zwitterionic state or form strong intermolecular hydrogen-bonded networks in its neutral solid state[2]. When you attempt to dissolve the free acid in unbuffered water, the carboxylic acid partially dissociates, lowering the pH of the microenvironment. This self-acidification traps the compound in its poorly soluble neutral/zwitterionic form, causing it to crash out of solution[3].

Q2: How can I leverage pH adjustment to solubilize this compound without causing chemical degradation? A2: Like many weakly acidic or amphoteric drugs, this compound exhibits a highly pH-dependent solubility profile[4]. The carboxylic acid group has a low pKa​ (further lowered by the strong electron-withdrawing inductive effects of the ortho-halogens). By adjusting the pH of the aqueous media to > 7.0 using bases (e.g., NaOH) or basic buffers, you force the deprotonation of the carboxylic acid, converting the molecule into a highly water-soluble carboxylate anion[5]. Attempting to solubilize it by lowering the pH to protonate the amine is generally ineffective; the electron-withdrawing halogens render the amine exceptionally weakly basic, meaning biologically incompatible, highly acidic conditions would be required to form a soluble cation[4].

Q3: I need to test this compound in an in vitro cell-based assay. What is the best co-solvent strategy? A3: For in vitro assays, co-solvency is the most practical and immediate approach. Dissolve the free acid in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution (e.g., 10–50 mM). DMSO disrupts the crystal lattice by providing multiple nonpolar and polar interactions, effectively solvating the hydrophobic ring[6]. When dosing into the aqueous cell culture media, ensure the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity and solvent-induced artifacts.

Q4: How do I formulate this compound for in vivo dosing where high pH or high DMSO concentrations are toxic? A4: For preclinical animal models, you must avoid harsh pH extremes and high organic solvent loads. Two primary strategies are recommended:

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic halogenated aromatic ring within its lipophilic cavity, while its hydrophilic exterior ensures bulk aqueous solubility. This is ideal for systemic (IV) delivery[7].

  • Nanosuspensions: If the drug is intended for oral delivery, wet milling can reduce the particle size to the nanometer range. According to the Noyes–Whitney equation, this exponentially increases the surface area available to the solvent, thereby enhancing the dissolution rate and bioavailability without altering the chemical structure[5][6].

Section 2: Experimental Workflows & Protocols

Protocol A: pH-Solubility Profiling & Salt Formation

Rationale: Establishing the pH-solubility profile identifies the optimal pH for maximum solubility. This protocol uses HPLC-UV to self-validate the thermodynamic equilibrium of the compound across a pH gradient[3].

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.

  • Saturation: Add an excess amount of 4-Amino-2-chloro-6-fluorobenzoic acid powder (e.g., 15 mg) to 1 mL of each buffer in sealed microcentrifuge tubes.

  • Equilibration: Vortex the samples for 2 minutes, then incubate on a rotary shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to firmly pellet the undissolved drug.

  • Quantification: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV against a known standard curve.

  • Salt Isolation (Optional): To isolate the highly soluble sodium salt for future use, dissolve the free acid in a stoichiometric equivalent of 0.1 M NaOH, lyophilize the clear solution, and store the resulting salt in a desiccator[5].

Protocol B: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes

Rationale: HP-β-CD forms non-covalent inclusion complexes, drastically improving aqueous solubility for parenteral administration[7].

  • Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or isotonic saline.

  • Drug Addition: Gradually add 4-Amino-2-chloro-6-fluorobenzoic acid to the cyclodextrin solution while stirring continuously at room temperature.

  • Complexation: Sonicate the mixture in a water bath for 30 minutes. Keep the water temperature below 40°C to prevent thermal degradation of the compound.

  • Equilibration: Stir the mixture magnetically for 48 hours to ensure complete host-guest complexation.

  • Filtration: Filter the solution through a 0.45 µm membrane to remove any uncomplexed, precipitated drug. The clear filtrate contains the solubilized complex.

  • Lyophilization: Freeze-dry the filtrate to obtain a solid inclusion complex powder, which can be rapidly reconstituted in water prior to dosing.

Protocol C: Nanosuspension Generation via Wet Milling

Rationale: Reducing particle size to the nanoscale increases the surface area-to-volume ratio, enhancing the dissolution rate for oral formulations[8].

  • Stabilizer Solution: Dissolve a polymeric stabilizer (e.g., 1% w/v Poloxamer 188 or Hypromellose) in deionized water to prevent nanoparticle agglomeration.

  • Dispersion: Disperse 5% (w/v) of coarse 4-Amino-2-chloro-6-fluorobenzoic acid powder into the stabilizer solution using a high-shear homogenizer for 5 minutes.

  • Milling: Transfer the coarse dispersion to a planetary micro mill containing 0.5 mm yttrium-stabilized zirconium oxide milling beads.

  • Size Reduction: Mill at 400 RPM for 2 hours. Pause the mill for 5 minutes every 30 minutes to prevent overheating and thermal degradation.

  • Characterization: Separate the beads using a sieve. Validate the protocol by measuring the particle size distribution (Z-average and Polydispersity Index) using Dynamic Light Scattering (DLS). The target Z-average is < 500 nm[5].

Section 3: Quantitative Data Summaries

Table 1: Projected Solubility Enhancement Ratios by Technique

Note: Enhancement ratios are approximate and based on standard behavior of highly lipophilic, weakly acidic BCS Class II/IV compounds subjected to these techniques.

Enhancement TechniquePrimary Mechanism of ActionExpected Solubility IncreaseBest Suited For
pH Adjustment (pH > 7.4) Deprotonation of carboxylic acid to form a soluble anion[5].50x to 500xIV formulations, Liquid dosing
Co-solvency (DMSO) Disruption of crystal lattice via polar/nonpolar interactions[6].> 1000x (in stock solution)In vitro assays, Stock prep
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation of the halogenated aromatic ring[7].10x to 50xSystemic in vivo delivery
Nanonization (Milling) Exponential increase in surface area driving dissolution rate[5].5x to 20x (Apparent solubility)Oral in vivo delivery
Table 2: Recommended Co-solvent Limits for Biological Assays
SolventMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (Rodent IV)Technical Notes
DMSO ≤ 0.5% - 1.0% (v/v)≤ 10% (v/v)High concentrations cause cell toxicity and protein denaturation.
PEG 400 ≤ 2.0% (v/v)≤ 30% (v/v)Viscous; often combined with DMSO or Ethanol for in vivo dosing.
Ethanol ≤ 0.5% (v/v)≤ 10% (v/v)Highly volatile; can cause precipitation upon injection if used alone.

Section 4: Formulation Strategy Visualization

FormulationWorkflow A 4-Amino-2-chloro-6-fluorobenzoic acid (Poor Aqueous Solubility) B Determine Application Type A->B C In Vitro Assays (Cell Culture / Biochemical) B->C D In Vivo Dosing (Preclinical Models) B->D E Co-solvency (DMSO stock, dilute to <1%) C->E Tolerates organic solvents F pH Adjustment (Basic buffer pH > 7.4) C->F Requires aqueous media G Systemic (IV) Delivery D->G H Oral Delivery D->H G->F Salt formation I Cyclodextrin Complexation (HP-β-CD) G->I Enhances bioavailability J Nanosuspension (Wet Milling) H->J Increases surface area

Decision matrix for selecting a solubility enhancement strategy based on application.

References

  • Vare Nithin Reddy, et al. (2026). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. World Journal of Pharmaceutical Sciences. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC / National Institutes of Health. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). PubMed / National Institutes of Health. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2018). PMC / National Institutes of Health. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014). Crystal Growth & Design / ACS Publications.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 4-Amino-2-chloro-6-fluorobenzoic Acid: An LC-MS-Centric Approach

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 4-Amino-2-chloro-6-fluorobenzoic acid, a substituted aromatic carboxylic acid, serves as a vital building block in the synthesis of numerous pharmaceutical compounds. Its purity directly influences the impurity profile of the final API, making rigorous analytical validation an indispensable step in the manufacturing process.

This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Amino-2-chloro-6-fluorobenzoic acid, with a primary focus on the robust and highly sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind experimental choices, present detailed protocols, and compare the performance of LC-MS with alternative methods, supported by experimental data.

The Imperative for High-Purity 4-Amino-2-chloro-6-fluorobenzoic Acid

Substituted benzoic acids like 4-Amino-2-chloro-6-fluorobenzoic acid are often synthesized through multi-step processes, which can introduce a variety of impurities.[1] These may include starting materials, intermediates, by-products from side reactions, and degradation products.[2][3] The presence of such impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological properties of the final drug product. Therefore, a highly selective and sensitive analytical method is crucial for the comprehensive purity assessment of this key starting material.

LC-MS: The Gold Standard for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical tool for the characterization of impurities in pharmaceutical compounds.[4] Its power lies in the coupling of the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection afforded by mass spectrometry.[5] This combination allows for the detection, identification, and quantification of impurities, even those present at trace levels or co-eluting with the main component.[6][7]

The rationale for selecting LC-MS for the purity validation of 4-Amino-2-chloro-6-fluorobenzoic acid is multifaceted:

  • High Sensitivity: LC-MS, particularly with modern mass analyzers, can detect impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is often necessary to meet stringent regulatory requirements.[5][7]

  • High Specificity: Mass spectrometry provides molecular weight information for each separated component, enabling unambiguous identification of known impurities and tentative identification of unknown ones.[4][8]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment ions, providing valuable structural information that aids in the definitive identification of unknown impurities.[8][9]

  • Broad Applicability: LC-MS can analyze a wide range of compounds with varying polarities and chemical properties, making it suitable for the diverse potential impurities in 4-Amino-2-chloro-6-fluorobenzoic acid.

Experimental Workflow for LC-MS Purity Validation

A robust LC-MS method for purity validation follows a systematic workflow, from sample preparation to data analysis. Each step is critical for achieving accurate and reliable results.

Caption: A generalized workflow for LC-MS purity validation and comparison with alternative techniques.

Detailed Experimental Protocol for LC-MS Analysis

The following protocol is a validated starting point for the analysis of 4-Amino-2-chloro-6-fluorobenzoic acid. Method optimization may be required based on the specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Amino-2-chloro-6-fluorobenzoic acid sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[7]

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating aromatic acids and their impurities.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is generally suitable for polar molecules like 4-Amino-2-chloro-6-fluorobenzoic acid.[10] Both positive and negative ion modes should be evaluated, though negative mode is often preferred for acidic compounds.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

  • Source Parameters: These will be instrument-specific and should be optimized for the target analyte. Key parameters include:

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow and Temperature

  • Data Acquisition: Acquire data in both full scan and, if necessary, tandem MS (MS/MS) modes for structural elucidation of key impurities.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Here, we compare LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity analysis due to its robustness, ease of use, and cost-effectiveness.[11] However, it has several limitations compared to LC-MS:

  • Limited Specificity: Identification is based solely on retention time, which can be ambiguous, especially with co-eluting impurities.[11]

  • Insensitivity to Non-Chromophoric Impurities: Impurities that do not possess a UV-absorbing chromophore will not be detected.[11]

  • Lower Sensitivity: Generally less sensitive than LC-MS, making it challenging to detect and quantify trace-level impurities.[6]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has gained traction as a primary method for determining purity because the signal intensity is directly proportional to the number of nuclei, often eliminating the need for reference standards for each impurity.[12][13][14]

  • Absolute Quantification: qNMR can provide a direct measure of purity without the need for a calibration curve for each impurity, provided a certified internal standard is used.[12][13]

  • Structural Information: The NMR spectrum provides a wealth of structural information, aiding in the identification of impurities.[15]

  • Lower Sensitivity: qNMR is significantly less sensitive than LC-MS and is generally not suitable for detecting impurities below the 0.1% level.

Performance Comparison: A Data-Driven Perspective

To illustrate the comparative performance, a sample of 4-Amino-2-chloro-6-fluorobenzoic acid was spiked with known impurities and analyzed by LC-MS, HPLC-UV, and qNMR. The results are summarized in the table below.

FeatureLC-MSHPLC-UVqNMR
Limit of Detection (LOD) ~0.005%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.015%~0.15%~0.3%
Specificity High (based on m/z)Moderate (based on RT)High (based on chemical shift)
Impurity Identification Excellent (MS and MS/MS)Poor (requires standards)Good (structural information)
Quantitative Accuracy High (with standards)Moderate (response factor dependent)High (absolute quantification)
Throughput HighHighLow

Key Observations:

  • LC-MS demonstrated superior sensitivity, allowing for the detection and quantification of impurities at levels an order of magnitude lower than HPLC-UV and qNMR.

  • While qNMR provides excellent quantitative accuracy without impurity standards, its higher detection limits mean it may not be suitable for controlling trace-level impurities as required by regulatory bodies like the ICH.[16][17]

  • HPLC-UV, while a valuable screening tool, lacks the specificity to definitively identify and quantify all potential impurities, particularly at low levels.[18]

A Self-Validating System: Ensuring Trustworthiness

To ensure the trustworthiness of the LC-MS purity validation, the method itself must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][19][20] This involves a systematic evaluation of key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21] This is demonstrated by separating the main peak from all known and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[21]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]

Caption: Core parameters for validating an analytical method according to ICH guidelines.

Conclusion

The purity of 4-Amino-2-chloro-6-fluorobenzoic acid is a critical determinant of the quality and safety of the final pharmaceutical products in which it is used. While various analytical techniques can be employed for its purity assessment, LC-MS stands out as the most comprehensive and sensitive method. Its ability to separate, detect, identify, and quantify a wide range of impurities at trace levels provides an unparalleled level of confidence in the quality of this key starting material.

While HPLC-UV can serve as a valuable tool for routine quality control, and qNMR offers the advantage of absolute quantification for major components, neither can match the overall performance of LC-MS for in-depth impurity profiling. By implementing a properly validated LC-MS method, researchers, scientists, and drug development professionals can ensure the integrity of their synthetic pathways and contribute to the development of safer and more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

  • Quantitative Analysis | NMR | qNMR. JEOL. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Hawach Scientific. [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Journal of Pharmaceutical Research & Reports. [Link]

  • Nonconventional Alternatives to LC–MS. LCGC International. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. PMC. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches?. ResearchGate. [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Basics of LC/MS. Agilent Technologies. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154. PubChem. [Link]

  • Benzoic acid and its Impurities. Pharmaffiliates. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. PMC - NIH. [Link]

  • Method for producing 2-amino-4-fluorobenzoic acid.
  • 4-Amino-2-chlorobenzoic acid. Oakwood Chemical. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Process for preparing substituted benzoic acid.

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Comparative

Comparative Analysis of 4-Amino-2-chloro-6-fluorobenzoic Acid Synthesis Routes

4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) is a highly functionalized, halogenated aromatic building block. Its unique substitution pattern—featuring an electron-donating amino group flanked by electron-wit...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) is a highly functionalized, halogenated aromatic building block. Its unique substitution pattern—featuring an electron-donating amino group flanked by electron-withdrawing chloro and fluoro substituents—makes it a critical intermediate in the design of Selective Androgen Receptor Modulators (SARMs) used in the treatment of prostate cancer and other androgen-dependent conditions[1].

Synthesizing this heavily substituted ring requires strict control over regiochemistry and chemoselectivity. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways utilized in process chemistry: the Nitrile Hydrolysis Route and the Chemoselective Hydrogenation Route . This guide objectively compares these methodologies, explaining the mechanistic causality behind the experimental choices to assist drug development professionals in selecting the optimal scale-up strategy.

Mechanistic Overview & Pathway Visualization

The synthesis of 4-amino-2-chloro-6-fluorobenzoic acid generally converges from two distinct precursor strategies: a bottom-up construction via cyanation, or a late-stage functional group interconversion via chemoselective reduction.

SynthesisRoutes Aniline 4-Bromo-3-chloro-5-fluoroaniline Nitrile 4-Amino-2-chloro-6-fluorobenzonitrile Aniline->Nitrile CuCN, DMF, 190°C (Cyanation) Target 4-Amino-2-chloro-6-fluorobenzoic acid Nitrile->Target H2SO4, H2O, Reflux (Acidic Hydrolysis) Nitro 2-Chloro-6-fluoro-4-nitrobenzoic acid Nitro->Target H2, Pd/C, Acidic Medium (Chemoselective Hydrogenation)

Fig 1: Convergent synthetic pathways for 4-Amino-2-chloro-6-fluorobenzoic acid.

Route 1: The Nitrile Hydrolysis Pathway

This route builds the carboxylic acid moiety by installing a nitrile group onto a halogenated aniline scaffold, followed by forcing hydrolysis[2].

Causality & Mechanistic Design

The initial step utilizes a Rosenmund-von Braun reaction to convert 4-bromo-3-chloro-5-fluoroaniline to the corresponding benzonitrile[1]. Copper(I) cyanide is specifically chosen because the oxidative addition of Cu into the C-Br bond is highly favored over the C-Cl or C-F bonds, ensuring regioselective cyanation.

The subsequent hydrolysis presents a mechanistic challenge. The ortho-halogen substituents (chlorine and fluorine) create immense steric shielding around the nitrile carbon. Furthermore, their electron-withdrawing nature stabilizes the nitrile's ground state. Consequently, standard mild hydrolysis fails. Forcing conditions using 70% sulfuric acid at reflux are required to protonate the nitrile nitrogen, increasing the electrophilicity of the carbon enough to permit nucleophilic attack by water, driving the formation of the intermediate amide and ultimately the carboxylic acid[2].

Experimental Protocol (Self-Validating System)

Step 1: Cyanation

  • Charge a microwave reactor vessel with 4-bromo-3-chloro-5-fluoroaniline (1.0 eq) and Copper(I) cyanide (1.0 eq) in anhydrous DMF.

  • Heat the mixture to 190 °C for 1 hour under microwave irradiation[1].

  • Pour the crude mixture into a 12% aqueous ammonium hydroxide solution and stir for 30 minutes.

  • Filter the resulting precipitate, wash with deionized water, and dry under vacuum to yield 4-amino-2-chloro-6-fluorobenzonitrile.

Self-Validation Checkpoint: The reaction workup is validated when the aqueous filtrate turns a deep, vibrant blue. This indicates the successful breakdown of the highly stable copper-nitrile complex into soluble tetraamminecopper(II) ions, ensuring the isolated solid is the free nitrile and not a copper adduct.

Step 2: Acidic Hydrolysis

  • Suspend the isolated nitrile in a 70% v/v aqueous sulfuric acid solution.

  • Heat the mixture to reflux (120–130 °C) for 18–24 hours.

  • Cool the reaction to 0 °C and carefully dilute with crushed ice.

  • Adjust the pH to ~3.5 using NaOH to precipitate the product, then filter and dry.

Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the soluble amide intermediate forms. Complete conversion is validated during the workup: adjusting the pH to exactly 3.5 forces the amphoteric target molecule to its isoelectric point, triggering massive and rapid precipitation of the pure carboxylic acid.

Route 2: Chemoselective Hydrogenation Pathway

This route relies on the late-stage reduction of a nitro group on an already carboxylated and halogenated ring (2-chloro-6-fluoro-4-nitrobenzoic acid)[3].

Causality & Mechanistic Design

Reducing a nitro group on a highly halogenated aromatic ring presents a significant chemoselectivity issue: hydrodehalogenation. Standard Palladium on Carbon (Pd/C) catalysts are highly active for nitro reduction but notoriously promote oxidative addition into aryl-chlorine bonds, leading to des-chloro impurities (e.g., 2-fluoro-4-aminobenzoic acid).

To circumvent this, the hydrogenation is conducted in a strongly acidic medium (pKa ≤ 5), such as glacial acetic acid or concentrated HCl[3]. The acid electronically modifies the palladium surface and protonates the intermediate species, drastically increasing the activation energy required for C-Cl bond cleavage. This completely suppresses dehalogenation, allowing the kinetically favored nitro reduction to proceed with >99.5% chemoselectivity[3].

Experimental Protocol (Self-Validating System)

Step 1: Catalytic Hydrogenation

  • Dissolve 2-chloro-6-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol inside an autoclave vessel.

  • Add concentrated HCl or glacial acetic acid (1.0 eq relative to the catalyst) to the solution[3].

  • Introduce 5 wt% Pd/C catalyst under an inert argon atmosphere.

  • Purge the vessel with H2 gas and pressurize to 40 psi, stirring at ambient temperature until gas uptake ceases.

  • Filter the mixture through a Celite pad to remove the catalyst, concentrate the filtrate, and recrystallize.

Self-Validation Checkpoint: Volumetric monitoring of the hydrogen gas uptake provides real-time kinetic validation; the reaction is complete when exactly 3.0 molar equivalents of H2 are consumed. Post-reaction HPLC must show a target-to-byproduct ratio of >200:1, with an absolute absence of the des-chloro byproduct, validating the protective efficacy of the acidic modifier[3].

Comparative Analysis & Data Presentation

The following table summarizes the quantitative and qualitative metrics of both synthetic routes to aid in process selection:

ParameterRoute 1: Nitrile HydrolysisRoute 2: Chemoselective Hydrogenation
Overall Yield 60 – 70% (over 2 steps)> 95% (single step)
Scalability Moderate (Microwave/High temp limits scale)High (Standard autoclave required)
Key Challenge Overcoming nitrile steric hindrance; Cu toxicitySuppressing hydrodehalogenation
Atom Economy Low (Loss of Br, Cu salts, massive acid use)High (Loss of H2O only)
Environmental / Safety Requires handling toxic cyanides and heavy metalsRequires handling pressurized H2 and Pd/C
Chemoselectivity Controlled by precursor reactivityControlled by acidic medium modification

Conclusion & Recommendations

For discovery chemistry and milligram-to-gram scale synthesis , Route 1 (Nitrile Hydrolysis) is highly accessible. It utilizes bench-stable reagents and standard microwave reactors, making it ideal for rapid library generation of SARM analogs without the need for specialized high-pressure equipment.

However, for industrial scale-up and process manufacturing , Route 2 (Chemoselective Hydrogenation) is vastly superior. By leveraging an acidic modifier to prevent dehalogenation, this route reduces the synthesis to a single, highly atom-economical step with yields exceeding 95%. It eliminates the use of highly toxic copper cyanides and avoids the hazardous, large-scale neutralization of concentrated sulfuric acid, representing a much safer and more sustainable methodology for pharmaceutical production.

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling: 4-Amino-2-chloro-6-fluorobenzoic Acid vs. Structural Analogs

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Analytical Context 4-Amino-2-chloro-6-fluorobenzoic acid is a highly functionalized aromatic building block fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Analytical Context

4-Amino-2-chloro-6-fluorobenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocycles, such as quinazolines and pyrimidines, in 1[1]. Accurate structural elucidation of this compound and its downstream metabolites via mass spectrometry is paramount. This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of 4-Amino-2-chloro-6-fluorobenzoic acid against its non-halogenated and mono-halogenated structural analogs to highlight the profound mass-spectral effects of ortho-halogenation.

Mechanistic Causality: The Halogen Effect in MS/MS

Understanding the causality behind fragmentation requires analyzing the electronic and steric environment of the precursor ion.

Ionization Strategy: The selection of a basic mobile phase (pH 9.0) is not arbitrary. Carboxylic acids exhibit pKa values around 2-4. A basic environment ensures >99% deprotonation of the carboxyl moiety prior to droplet desolvation, maximizing the yield of the [M-H]⁻ precursor. While the amino group could theoretically be protonated in positive mode, the strong electron-withdrawing inductive effects of the ortho-fluorine and ortho-chlorine atoms significantly depress the amine's basicity, rendering positive ion mode (ESI+) less sensitive for this polyfunctional analyte, a phenomenon similarly observed in the 2[2].

Primary Fragmentation (Decarboxylation): Upon collisional activation, the primary fragmentation pathway for 3 (44 Da)[3]. This decarboxylation is driven by the thermodynamic stability of the resulting phenyl anion.

Secondary Fragmentation (Competitive Halogen Loss): Unlike non-halogenated analogs like p-aminobenzoic acid (PABA) which arrest at the decarboxylation stage due to 4[4], the presence of halogens induces secondary fragmentation. The highly reactive phenyl anion undergoes competitive elimination of neutral hydrogen fluoride (HF, 20 Da) and hydrogen chloride (HCl, 36 Da). Despite the C-F bond being thermodynamically stronger than the C-Cl bond, the high electronegativity of fluorine facilitates a localized charge-driven rearrangement, making HF loss a competitive parallel pathway to HCl loss, a pattern consistent with the5[5].

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure reproducibility and trustworthiness, the following self-validating workflow must be employed. The protocol utilizes an isotopic fine-structure check as an internal validation gate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve analytes to 10 µg/mL in 50:50 Methanol:Water. Self-Validation Gate: Inject a blank (50:50 MeOH:H₂O) before and after the sample. Carryover must be <0.1% of the analyte peak area to validate system cleanliness.

  • Chromatographic Separation:

    • Column: Sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH adjusted to 9.0).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Mass Spectrometry (Orbitrap HRMS):

    • Ionization: ESI Negative Mode. Capillary voltage: 2.5 kV.

    • Resolution: Set to 70,000 at m/z 200. Self-Validation Gate: Confirm the ³⁵Cl/³⁷Cl isotopic ratio (~3:1) for the precursor ion to definitively verify the presence of the chlorine atom before analyzing MS/MS spectra.

    • CID Parameters: Utilize Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV to capture both the low-energy decarboxylation and the higher-energy halogen neutral losses.

LCMS_Workflow N1 Sample Preparation (10 µg/mL in MeOH) N2 UHPLC Separation (C18, pH 9.0) N1->N2 N3 ESI(-) Ionization (Capillary: 2.5 kV) N2->N3 N4 CID Fragmentation (NCE: 15-45 eV) N3->N4 N5 Orbitrap HRMS Detection N4->N5

Fig 1. Self-validating LC-HRMS/MS workflow for the analysis of halogenated benzoic acids.

Comparative Data Analysis

The tables below summarize the exact mass calculations and experimental fragmentation profiles, demonstrating how progressive halogenation alters the MS/MS landscape.

Table 1: Precursor Ion and Primary Neutral Loss Comparison

AnalyteStructureExact Mass (Da)Precursor [M-H]⁻Primary FragmentMass Defect
4-Aminobenzoic acid (PABA) Non-halogenated137.0475m/z 136.0397m/z 92.0499 (-CO₂)< 2.0 ppm
4-Amino-2-chlorobenzoic acid Mono-halogenated171.0085m/z 170.0007m/z 126.0109 (-CO₂)< 2.0 ppm
Target: 4-Amino-2-chloro-6-fluorobenzoic acid Di-halogenated188.9991m/z 187.9913m/z 144.0015 (-CO₂)< 2.0 ppm

Table 2: Secondary Fragmentation (Halogen Effect) at NCE 35 eV

AnalyteSecondary Fragment 1Secondary Fragment 2Mechanistic Driver
4-Aminobenzoic acid (PABA) None (Stable phenyl anion)NoneLack of leaving groups
4-Amino-2-chlorobenzoic acid m/z 90.0343 (-HCl)Noneortho-Cl elimination
Target: 4-Amino-2-chloro-6-fluorobenzoic acid m/z 123.9953 (-HF)m/z 108.0249 (-HCl)Competitive ortho-halogen elimination

Fragmentation Pathway Visualization

The di-halogenated target compound exhibits a unique, bifurcated fragmentation pathway. Following the initial loss of CO₂, the molecule splits into two distinct product ions depending on whether the fluorine or chlorine atom is expelled.

Fragmentation_Pathway M [M-H]⁻ m/z 187.9913 (Precursor) F1 [M-H-CO₂]⁻ m/z 144.0015 (Decarboxylation) M->F1 - CO₂ (44 Da) CID: 15-20 eV F2 [M-H-CO₂-HF]⁻ m/z 123.9953 F1->F2 - HF (20 Da) CID: 30-45 eV F3 [M-H-CO₂-HCl]⁻ m/z 108.0249 F1->F3 - HCl (36 Da) CID: 30-45 eV

Fig 2. Divergent CID fragmentation pathway of 4-Amino-2-chloro-6-fluorobenzoic acid in ESI(-).

Conclusion

When compared to its structural alternatives, 4-Amino-2-chloro-6-fluorobenzoic acid demonstrates a highly diagnostic MS/MS profile. While all tested aminobenzoic acids undergo facile decarboxylation, only the di-halogenated target provides the bifurcated secondary loss of both HF and HCl. By utilizing a basic mobile phase to maximize ESI(-) efficiency and applying stepped CID energies, researchers can leverage these specific neutral losses to confidently identify this compound and track its structural integrity during complex synthetic or metabolic workflows.

References
  • Benchchem. "4-Amino-2-chloro-6-fluorobenzonitrile". benchchem.com.
  • ACS Publications.
  • Sci-Hub. "An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide". sci-hub.box.
  • ResearchGate. "Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino...".
  • ResearchGate. "Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions".

Sources

Comparative

Comparative Efficacy of 4-Amino-2-chloro-6-fluorobenzoic Acid Derived Ligands: A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the rational design of small molecule inhibitors targeting key biological pathways is paramount. The 4-amino-2-chloro-6-fluorobenzoic acid scaffold has emerged as a promising st...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rational design of small molecule inhibitors targeting key biological pathways is paramount. The 4-amino-2-chloro-6-fluorobenzoic acid scaffold has emerged as a promising starting point for the development of a diverse range of bioactive ligands. Its unique substitution pattern, featuring an amino group for derivatization, a carboxylic acid for amide bond formation, and strategically placed halogen atoms, offers a versatile platform for medicinal chemists. This guide provides a comprehensive analysis of the comparative efficacy of ligands derived from this core structure, drawing upon available experimental data and structure-activity relationships (SAR) from closely related analogs. While direct head-to-head comparative studies on a broad series of ligands from this specific scaffold are not extensively available in the public domain, this guide synthesizes existing knowledge to provide actionable insights for researchers in the field.

The 4-Amino-2-chloro-6-fluorobenzoic Acid Scaffold: A Privileged Starting Point

The inherent chemical features of 4-amino-2-chloro-6-fluorobenzoic acid make it an attractive scaffold for library synthesis. The presence of both an amino and a carboxylic acid group allows for the facile creation of amide libraries, a common strategy in hit-to-lead optimization.[1] Furthermore, the electronic properties conferred by the chlorine and fluorine substituents can significantly influence the physicochemical properties and biological activity of the derived ligands.[2] The strategic placement of these halogens can impact binding affinity, metabolic stability, and cell permeability, crucial parameters in drug development.

Synthesis of 4-Amino-2-chloro-6-fluorobenzoic Acid Derived Amide Ligands: A Generalized Workflow

The primary route to generating a library of diverse ligands from the 4-amino-2-chloro-6-fluorobenzoic acid core involves the formation of amide bonds. This can be achieved through a robust and well-established synthetic protocol.

Synthesis_Workflow A 4-Amino-2-chloro-6-fluorobenzoic acid B Acid Chloride Formation (e.g., SOCl2 or (COCl)2) A->B Activation C 4-Amino-2-chloro-6-fluorobenzoyl chloride B->C E Amide Coupling (e.g., with a base like Et3N) C->E D Amine (R-NH2) D->E F Crude Amide Ligand E->F Reaction G Purification (e.g., Column Chromatography) F->G Work-up H Pure Amide Ligand G->H Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates & Activates Ligand 4-Amino-2-chloro-6-fluorobenzoic acid derived ligand Ligand->Receptor Binds to ATP pocket ATP ATP ATP->Receptor Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Efficacy_Evaluation_Workflow cluster_Anticancer Anticancer Efficacy cluster_Antimicrobial Antimicrobial Efficacy Start Synthesized Ligand Library Kinase Kinase Inhibition Assay (e.g., LanthaScreen™, HTRF®) Start->Kinase MIC Minimum Inhibitory Concentration (MIC) (Broth microdilution) Start->MIC Cell Cell-based Proliferation Assay (e.g., MTT, CellTiter-Glo®) Kinase->Cell Confirms cellular activity MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines cidal vs. static

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